molecular formula C18H23ClO2 B1217851 4-Chloroestradiol CAS No. 88847-88-5

4-Chloroestradiol

Cat. No.: B1217851
CAS No.: 88847-88-5
M. Wt: 306.8 g/mol
InChI Key: QHGRSOANCKBFMK-ZHIYBZGJSA-N
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Description

4-Chloroestradiol is a synthetic derivative of estradiol, a natural hormone that plays a crucial role in the female reproductive system. It is characterized by the presence of a chlorine atom at the fourth position of the estradiol molecule. This modification enhances its binding affinity to estrogen receptors, making it a potent estrogenic compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroestradiol typically involves the chlorination of estradiol. One common method is the reaction of estradiol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective chlorination at the fourth position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroestradiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloroestradiol has been extensively studied for its potential therapeutic and toxic effects. It is used in various fields, including:

Mechanism of Action

4-Chloroestradiol exerts its effects by binding to estrogen receptors in target tissues. The binding of this compound to these receptors activates the transcription of estrogen-responsive genes, leading to various physiological effects. The molecular targets include estrogen receptor alpha and estrogen receptor beta, which are involved in regulating reproductive and non-reproductive tissues .

Comparison with Similar Compounds

Uniqueness: 4-Chloroestradiol is unique due to its enhanced binding affinity to estrogen receptors compared to estradiol. This makes it a more potent estrogenic compound, which can be advantageous in certain therapeutic applications. Its selective binding properties also make it a valuable tool in scientific research for studying estrogen receptor interactions.

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-4-chloro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGRSOANCKBFMK-ZHIYBZGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201008526
Record name 4-Chloroestra-1,3,5(10)-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88847-88-5
Record name 4-Chloroestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloroestra-1,3,5(10)-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N59ZAM9VAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the introduction of chlorine atoms at the 2- and 4- positions of estradiol influence its binding affinity to estrogen receptors?

A1: The research paper [] investigates the impact of chlorine substitution on estradiol's binding affinity to estrogen receptors. While the specific binding affinities for 4-Chloroestradiol are not detailed in the provided abstract, the study reports that both 2- and this compound derivatives, particularly those with additional substitutions at the 7α- and 17α- positions, exhibit varying degrees of binding affinity for estrogen receptors. This suggests that the position of the chlorine atom, as well as other substitutions on the estradiol molecule, can significantly influence its interaction with estrogen receptors and potentially modulate its biological activity.

Q2: What synthetic strategies are employed to achieve selective substitutions on the estradiol molecule?

A2: The synthesis of this compound and its derivatives, as described in [], involves specific methodologies to achieve selective substitutions at desired positions. Although the abstract doesn't detail the exact steps, it emphasizes the development of "selective syntheses" for 2- and this compound derivatives with substitutions at the 7α- and 17α- positions. This implies the use of controlled reaction conditions and potentially protecting groups to ensure the chlorine atom is introduced at the specific 4-position and other modifications are carried out selectively without affecting other parts of the molecule.

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